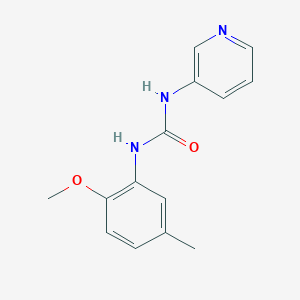
N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MPN is a potent inhibitor of protein kinases, which are enzymes involved in several cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea exerts its effects by inhibiting protein kinases, specifically the receptor tyrosine kinase c-Met and the non-receptor tyrosine kinase Src. These kinases are involved in several cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and fibrosis in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation and fibrosis. This compound has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea is its potent inhibitory effects on specific protein kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of this compound is its potential off-target effects, which can affect the interpretation of experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea research, including the development of more selective inhibitors of specific protein kinases, the investigation of this compound's potential use in combination with other therapeutic agents, and the exploration of this compound's effects on other cellular processes. Additionally, further research is needed to fully understand this compound's potential applications in various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylisocyanate with 3-aminopyridine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenylisocyanate with 3-aminopyridine hydrochloride, or the reaction of 2-methoxy-5-methylphenylisocyanate with 3-aminopyridine in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-3-pyridinylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in cancer progression. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for various inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-6-13(19-2)12(8-10)17-14(18)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFURGKUJPOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5351970.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5351992.png)

![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)
![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)
![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)
![4-{[2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5352031.png)
![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)
![4-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5352044.png)
![5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5352055.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5352058.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)